molecular formula C19H17N5O2S2 B2562371 N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894052-34-7

N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2562371
CAS No.: 894052-34-7
M. Wt: 411.5
InChI Key: LICNLFAUNJPEHT-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in early-stage pharmacological research, particularly in the fields of oncology and anti-infective development. Compounds based on the triazolopyridazine structure have demonstrated a notable ability to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells . The mechanism of action for such molecules often involves the disruption of key cellular pathways, including the inhibition of specific enzymes like topoisomerases and kinases that are critical for cell proliferation and survival . Furthermore, the structural similarity to other triazole-containing molecules suggests potential for anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes . The inclusion of the thiophene moiety and the thioacetamide linker enhances the molecule's potential for unique interactions with biological targets, which may be exploited in antimicrobial and antiviral research, given the established role of 1,2,4-triazole derivatives as antiviral and anti-infective agents . This compound is intended for research applications only, including enzyme inhibition studies, in vitro cell-based assays, and as a building block in the development of novel therapeutic candidates . It is supplied For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-26-14-5-2-4-13(10-14)11-20-18(25)12-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICNLFAUNJPEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiophene-containing precursors under acidic or basic conditions.

    Thioether formation: The triazolopyridazine core can be reacted with a thiol derivative to introduce the thioether linkage.

    N-alkylation: The final step involves the alkylation of the nitrogen atom with 3-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing both triazole and thiophene derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
  • Case Study : A study on similar triazole derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may possess comparable activity.

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented:

  • Biological Activity : In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Mechanism : The activation of caspases and modulation of apoptotic pathways are key mechanisms through which these compounds exert their effects.
  • Case Study : A related compound exhibited an IC50 value of 5 μM against MCF-7 cells, indicating strong cytotoxic potential.

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties:

  • Mechanism : These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of pro-inflammatory mediators such as prostaglandins.
  • Case Study : In vivo studies using animal models have shown significant reductions in paw edema in carrageenan-induced inflammation tests for related derivatives.

Summary of Findings

The potential applications of this compound are promising across various domains:

ApplicationObserved ActivityReference Case Studies
AntimicrobialEffective against bacterial strainsIC50 values against Mycobacterium tuberculosis at 2.18 μM
AnticancerInduces apoptosis in cancer cell linesSignificant cytotoxicity against MCF-7 cells (IC50 = 5 μM)
Anti-inflammatoryReduces paw edema in inflammation modelsIn vivo studies demonstrating efficacy

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(a) Ethyl N-Benzoyl-(6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Glycinate

  • Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine system but lacks the thiophene and thioacetamide groups.
  • Substituents : A chloro group at position 6 and an ethyl glycinate ester at position 3.
  • The glycinate ester may confer different solubility and metabolic stability .

(b) N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiazin-2-yl)Acetamide

  • Core Structure : Similar triazolo-pyridazine core but substituted with pyridin-3-yl at position 6 and a thiazine-linked acetamide.
  • Key Differences : The pyridine ring introduces basicity, contrasting with the neutral thiophene. The thiazine moiety may enhance π-π stacking but reduce lipophilicity compared to the 3-methoxybenzyl group .

Thioacetamide-Containing Analogues

(a) 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)Acetamide

  • Core Structure : Pyrimidine-thioacetamide hybrid.
  • Substituents : Hydroxypyrimidine and methylisoxazole groups.
  • Key Differences : The pyrimidine ring offers hydrogen-bonding sites, while the isoxazole may limit membrane permeability compared to the target’s 3-methoxybenzyl group. The absence of a fused triazolo-pyridazine system reduces planar rigidity .

(b) N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide

  • Core Structure : Thiadiazole-linked acetamide with trichloroethyl substitution.
  • The thiadiazole ring is less aromatic than thiophene, altering electronic properties .

Biological Activity

N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Triazole Derivative : The initial step typically includes the reaction between thiophenes and hydrazine derivatives to form the triazole ring.
  • Thioacetylation : The triazole derivative is then thioacetylated to introduce the acetamide functionality.
  • Final Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown IC50 values ranging from 1.06 to 2.73 μM against various cancer cell lines such as MCF7 and A549. These values indicate potent cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF71.23 ± 0.18
12eHeLa2.73 ± 0.33

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Similar derivatives have shown promising results with IC50 values between 1.35 and 2.18 μM against M. tuberculosis H37Ra strain .

The biological activity of this compound may involve:

  • Inhibition of Kinases : It has been suggested that such compounds act as inhibitors of c-Met and Pim-1 kinases, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle dynamics .

Case Studies

A notable case study involved the testing of a series of triazolo-pyridazine derivatives where this compound was included in a broader evaluation of anticancer agents:

  • Cell Viability Assays : The compound was tested using MTT assays across multiple cancer cell lines.
  • Mechanistic Insights : Docking studies revealed strong binding affinities to target proteins involved in cancer progression.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step heterocyclic reactions, such as coupling thiophene-substituted pyridazine precursors with thioacetamide derivatives. Key steps include:

  • Thioether bond formation : Using potassium carbonate as a base in acetone or DMF under reflux (yields ~45–58%) .
  • Triazole ring closure : Cyclization with reagents like P2S5 or H2SO4, though isolation of intermediates (e.g., thioacetamides) may require co-crystallization due to instability .
  • Yield optimization : Catalytic systems (e.g., KI with K2CO3) and solvent polarity adjustments (e.g., ethanol vs. DMSO) improve yields by reducing side reactions .

Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assign methoxybenzyl protons (δ 3.8–4.2 ppm) and thiophene aromatic signals (δ 6.8–7.5 ppm) .
  • IR spectroscopy : Confirm thioamide C=S (1259–1130 cm⁻¹) and triazole C=N (1649–1604 cm⁻¹) bonds .
  • Mass spectrometry (FAB or ESI-MS) : Molecular ion peaks (e.g., m/z 384 [M+H]+) validate molecular weight .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of the triazolopyridazine core in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., nitro, chloro) on the pyridazine ring enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) with thiols or amines .
  • Thiophene substitution : The electron-rich thiophene at position 6 stabilizes the π-system, affecting regioselectivity in Suzuki-Miyaura couplings .
  • Methoxybenzyl group : The 3-methoxy substituent modulates solubility and steric hindrance during coupling reactions .

Q. What strategies mitigate competing side reactions during thioacetamide coupling steps?

  • Byproduct suppression : Use of anhydrous solvents (e.g., THF) minimizes hydrolysis of thioamide intermediates .
  • Temperature control : Lowering reaction temperatures (0–5°C) reduces disulfide formation during thiol oxidation .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) improve selectivity in cross-couplings involving the triazole ring .

Q. How stable is this compound under physiological conditions, and what degradation pathways are observed?

  • Hydrolytic stability : The thioether bond is susceptible to hydrolysis in acidic or basic media, forming pyridazine-thiol and acetamide fragments .
  • Oxidative degradation : Thiophene and triazole rings may oxidize under H2O2 or cytochrome P450 conditions, forming sulfoxides or N-oxides .
  • Analytical monitoring : HPLC-MS at pH 7.4 (PBS buffer) identifies degradation products over 24–48 hours .

Data Contradiction and Mechanistic Analysis

Q. Why do certain synthetic routes fail to isolate intermediates like N-substituted thioacetamides?

  • Instability : Thioacetamide intermediates (e.g., compound 4.1a) rapidly cyclize or decompose under heating, requiring co-crystallization for characterization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than ethanol or water .
  • Contradictory yields : Variations in catalyst purity (e.g., P2S5 vs. Lawesson’s reagent) lead to inconsistent cyclization efficiency .

Q. What computational or experimental methods resolve ambiguities in regioselectivity during triazole formation?

  • DFT calculations : Predict favored tautomers (1,2,4-triazole vs. 1,3,4-isomers) based on electron density maps .
  • X-ray crystallography : Resolves ambiguities in triazole-pyridazine connectivity (e.g., bond angles and torsion angles) .
  • Kinetic studies : Monitoring reaction progress via TLC identifies dominant pathways under varying temperatures .

Biological and Pharmacological Relevance

Q. How does the compound’s structure correlate with reported biological activities (e.g., kinase inhibition)?

  • Triazole-thioacetamide motif : Acts as a hydrogen-bond acceptor, targeting ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • Thiophene moiety : Enhances lipophilicity (LogP ~3.5) and membrane permeability .
  • Methoxybenzyl group : Modulates metabolic stability by reducing CYP450-mediated oxidation .

Methodological Best Practices

Q. What purification techniques are recommended for isolating high-purity batches?

  • Column chromatography : Silica gel with chloroform:acetone (3:1) eluent removes polar byproducts .
  • Recrystallization : Ethanol or acetonitrile yields crystals suitable for X-ray analysis (purity >95%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

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